3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline
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Overview
Description
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline is an organic compound with the molecular formula C15H16ClNO2. This compound is characterized by the presence of a chloro group, two methoxy groups, and a methyl group attached to an aniline structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl chloride and 3-chloro-2-methylaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]aniline
- 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline
- 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group, methoxy groups, and methyl group in specific positions on the aniline ring makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11-14(17)5-4-6-15(11)18-10-12-7-8-13(19-2)9-16(12)20-3/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZDJCJXAUJAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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